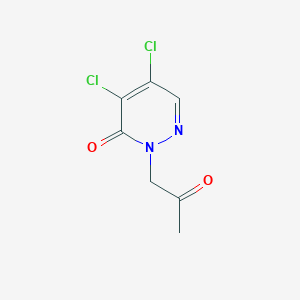
4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one” are not specifically mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity 4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one has been explored in the synthesis of new heterocyclic compounds with potential biological activities. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in the formation of pyridazinone derivatives. Some of these compounds exhibited antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Chemical Synthesis and Utility The compound has been utilized in creating novel classes of pyridazin-3-one derivatives. A notable synthesis pathway involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of pyridazin-3-one derivatives as sole products. These compounds have been further employed in the synthesis of fused azines, showcasing the versatility of this compound in generating complex heterocyclic systems with potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Anticancer and Antioxidant Activities Research has also focused on synthesizing 3(2h)-one pyridazinone derivatives to explore their antioxidant and anticancer activities. By structurally modifying the pyridazinone core, compounds have been developed with significant in-vitro antioxidant activity, indicating their potential in oxidative stress-related diseases and cancer therapy. Molecular docking studies have further supported the therapeutic potential of these compounds, highlighting the role of this compound derivatives in drug discovery (Mehvish & Kumar, 2022).
Herbicide Development The chemical has been involved in the development of pyridazinone herbicides, illustrating its utility beyond pharmaceutical applications. Studies on substituted pyridazinone compounds have shown their effectiveness in inhibiting photosynthesis in plants, a mechanism that underpins their phytotoxicity and usefulness in agricultural settings as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target proteins involved in cell envelope protein homeostasis .
Mode of Action
It is suggested that the compound may disrupt cell envelope protein homeostasis, thereby compromising the function of several classes of resistance determinants .
Biochemical Pathways
It is known that disruption of cell envelope protein homeostasis can affect diverse biochemical pathways .
Result of Action
It is suggested that the compound may incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUBZIVOXVSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2891090.png)
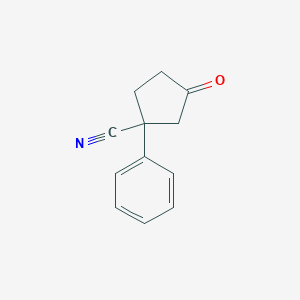
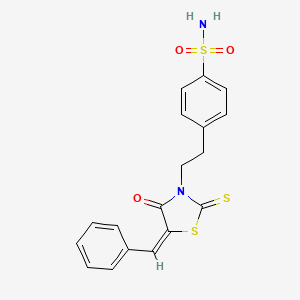
![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)
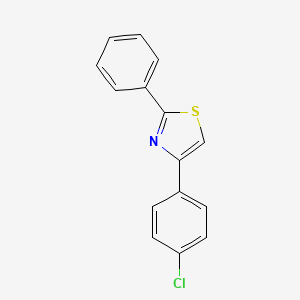
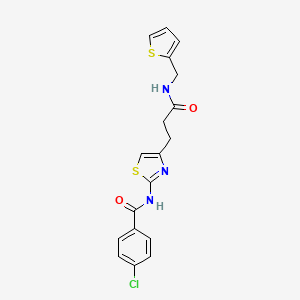

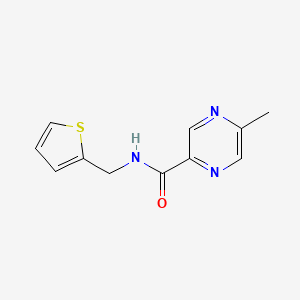
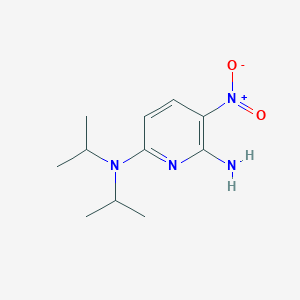
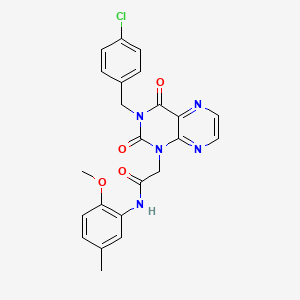
![Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate](/img/structure/B2891105.png)
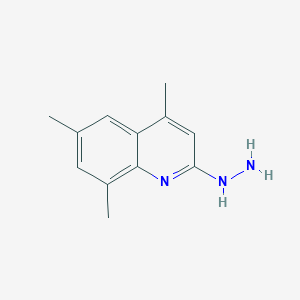
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide](/img/structure/B2891111.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)
